molecular formula C23H28N6O3 B2375610 1,6,7-trimethyl-3-(2-morpholinoethyl)-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896320-15-3

1,6,7-trimethyl-3-(2-morpholinoethyl)-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2375610
CAS No.: 896320-15-3
M. Wt: 436.516
InChI Key: AXVVAIMWTDLAFV-UHFFFAOYSA-N
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Description

1,6,7-trimethyl-3-(2-morpholinoethyl)-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C23H28N6O3 and its molecular weight is 436.516. The purity is usually 95%.
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Scientific Research Applications

Antidepressant and Anxiolytic Potential

Derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have been synthesized and evaluated for their affinity towards serotonin receptors (5-HT1A/5-HT7) and phosphodiesterase (PDE4B and PDE10A) inhibitor activity. These compounds, such as 8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, have demonstrated potential antidepressant and anxiolytic effects in preliminary pharmacological in vivo studies, outperforming reference drugs in some cases. These findings suggest the significance of fluorinated arylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione for developing lead compounds for mental health applications (Zagórska et al., 2016).

Anticancer Activity

Research has also explored the anticancer potential of related compounds. For instance, 2-substituted-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-diones have shown good antiproliferative activity against various human cancer cell lines, highlighting the therapeutic versatility of these derivatives (Liu et al., 2018).

Properties

IUPAC Name

4,7,8-trimethyl-6-(2-methylphenyl)-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O3/c1-15-7-5-6-8-18(15)28-16(2)17(3)29-19-20(24-22(28)29)25(4)23(31)27(21(19)30)10-9-26-11-13-32-14-12-26/h5-8H,9-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXVVAIMWTDLAFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCOCC5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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